5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol

Description

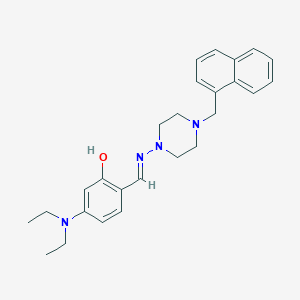

Chemical Structure and Properties The compound 5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol (CAS: 306952-00-1) is a Schiff base derivative with a molecular formula of C₂₆H₃₂N₄O (molecular weight: 416.57 g/mol) . Its structure features:

- A phenol core substituted with a diethylamino group (-N(C₂H₅)₂) at the 5-position.

- An imino methyl (-CH=N-) group at the 2-position, bridging to a piperazinyl ring.

- A 1-naphthylmethyl substituent on the piperazine nitrogen.

The stereochemistry of the imine group is defined as (E)-configuration due to the presence of a double bond . This compound is structurally related to bioactive molecules targeting receptors or enzymes, as the piperazine and naphthyl groups are common pharmacophores in medicinal chemistry .

Properties

IUPAC Name |

5-(diethylamino)-2-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O/c1-3-29(4-2)24-13-12-22(26(31)18-24)19-27-30-16-14-28(15-17-30)20-23-10-7-9-21-8-5-6-11-25(21)23/h5-13,18-19,31H,3-4,14-17,20H2,1-2H3/b27-19+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTXXDKOBLBANO-ZXVVBBHZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps, starting with the preparation of the individual components. The diethylamino group is introduced through a reaction with diethylamine, while the naphthylmethyl-piperazinyl moiety is synthesized separately. These components are then combined through a series of condensation reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, such as temperature, pressure, and pH, to maximize efficiency and minimize waste. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the phenol group, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol and diethylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic applications:

- Anticancer Activity : Studies indicate significant cytotoxic effects against cancer cell lines such as HeLa and L1210 leukemia cells, with low micromolar IC50 values demonstrating its potential as a chemotherapeutic agent.

- Antiviral Properties : Certain derivatives exhibit inhibitory effects against viral infections, with IC50 values ranging from 11 to 20 μM against HEL cell cultures.

- Antimicrobial Effects : Moderate activity has been observed across various derivatives, suggesting potential applications in treating infections.

Biological Research

The interactions of this compound with biological molecules are of interest for:

- Understanding Cellular Processes : Its ability to modulate enzyme activity can provide insights into biochemical pathways critical for cellular function.

- Development of Biochemical Assays : The compound can serve as a tool for studying specific molecular interactions in vitro.

Material Science

5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol is also explored for its potential in:

- Polymer Development : Its unique structural properties make it suitable for synthesizing new materials with specific functionalities.

- Dyes and Pigments : The compound's chemical properties can be leveraged in the formulation of dyes used in various industrial applications.

Case Studies

Several case studies highlight the compound's efficacy:

- HeLa Cell Studies : In vitro assays demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent.

- L1210 Leukemia Model : Murine models revealed a dose-dependent response in tumor inhibition, reinforcing its therapeutic potential.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their synthesis, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Key Comparative Insights

In contrast, benzimidazole derivatives (e.g., compound in ) exhibit stronger π-π stacking with biomolecules, favoring DNA intercalation .

Synthetic Yields: Schiff base formation (common to all compounds) typically achieves 70–89% yields under reflux conditions in ethanol .

Electronic and Optical Properties: Symmetric diethylamino derivatives (e.g., ) show intramolecular hydrogen bonding (O-H···N), enabling excited-state intramolecular proton transfer (ESIPT) for fluorescence applications . Polymers like P-DEACIMP exhibit broad UV-Vis absorption (300–500 nm) due to extended conjugation, unlike the monomeric target compound .

Biological Activity :

Biological Activity

5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol, a complex organic compound, has garnered attention in the scientific community due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Preparation Methods

The synthesis of 5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps, including:

- Formation of the diethylamino group : Achieved through reaction with diethylamine.

- Synthesis of the naphthylmethyl-piperazinyl moiety : Conducted separately before combining through condensation reactions.

Chemical Structure

The compound features a unique structure that includes:

- A phenolic group

- A diethylamino group

- A naphthylmethyl-piperazinyl moiety

This structural diversity contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The binding affinity and specificity are critical for understanding its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound exhibited low micromolar IC50 values against human HeLa cells and murine L1210 leukemia cells, indicating significant cytostatic effects .

- Comparative Studies : Derivatives of similar compounds showcased varying degrees of cytotoxicity, with some exhibiting potency comparable to established chemotherapeutics like melphalan .

Antiviral and Antimicrobial Properties

In addition to anticancer activity, the compound has shown promising results in antiviral and antimicrobial assays:

- Antiviral Activity : Certain derivatives demonstrated inhibitory effects against HEL cell cultures with IC50 values ranging from 11 to 20 μM .

- Antimicrobial Effects : Moderate antimicrobial activity was observed across various derivatives, suggesting potential applications in treating infections .

Case Studies

Several case studies provide insight into the compound's biological efficacy:

- HeLa Cell Studies : In vitro assays indicated that 5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol significantly inhibited cell proliferation.

- L1210 Leukemia Model : The compound's effectiveness was assessed in murine models, revealing a dose-dependent response in tumor inhibition.

Similar Compounds

A comparison with structurally similar compounds reveals unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Naphthylmethylamine | Lacks diethylamino and phenol groups | Limited biological activity |

| N-Methyl-1-naphthylamine | Similar naphthyl structure | Varying functional properties |

| 4-{[(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1-naphthyl)imino]methyl}phenol | Similar phenolic and naphthyl groups | Different substituents yield varied activities |

Uniqueness of 5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol

The combination of functional groups in this compound confers distinct chemical and biological properties, making it a valuable candidate for further research in drug development.

Q & A

Q. What are the common synthetic routes for preparing 5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol?

Answer: The compound is typically synthesized via a multi-step condensation reaction. Key steps include:

- Piperazine Functionalization: Substituted piperazine derivatives (e.g., 1-naphthylmethylpiperazine) are prepared via nucleophilic substitution or reductive amination .

- Schiff Base Formation: The phenolic aldehyde group reacts with the piperazinylimino moiety under reflux conditions in polar aprotic solvents (e.g., DMF, THF) .

- Purification: Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization is used to isolate the product .

Critical Parameters: Solvent choice, reaction time (8–24 hours), and stoichiometric ratios (1:1.2 for aldehyde:amine) influence yield (typically 40–65%) .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- Structural Elucidation:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the diethylamino group (δ 1.1–1.3 ppm for CH₃), naphthyl protons (δ 7.2–8.5 ppm), and imine protons (δ 8.3–8.7 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- Purity Assessment:

- HPLC: Reverse-phase C18 columns with UV detection at λ = 250–350 nm (phenolic absorption band) .

- Melting Point: Sharp melting points (>250°C) indicate crystalline purity .

Q. What preliminary biological activities have been reported for this compound?

Answer:

- DNA Binding: Structural analogs (e.g., Hoechst 33258) show minor groove binding via benzimidazole/piperazine motifs, suggesting potential as a fluorescent DNA probe .

- Cytotoxicity Screening: In vitro assays (e.g., MTT) against cancer cell lines (IC₅₀ = 10–50 µM) indicate moderate activity, likely due to intercalation or topoisomerase inhibition .

Methodological Note: Use ethidium bromide displacement assays to quantify DNA affinity .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

Answer:

- Catalysis: Employ Lewis acids (e.g., ZnCl₂) to accelerate imine formation .

- Microwave-Assisted Synthesis: Reduces reaction time (30–60 minutes vs. 24 hours) and improves yield (up to 75%) by enhancing reaction kinetics .

- Solvent Optimization: Switch to ionic liquids (e.g., [BMIM][BF₄]) to improve solubility of aromatic intermediates .

Q. How do structural modifications influence its biological activity?

Answer:

- Piperazine Substitution: Replacing the 1-naphthylmethyl group with electron-withdrawing groups (e.g., Cl, CF₃) enhances DNA binding affinity (Kd = 0.1–1 µM) but increases cytotoxicity .

- Phenolic Group Derivatization: Acetylation reduces hydrogen-bonding capacity, decreasing interaction with DNA but improving blood-brain barrier penetration in neurotoxicity studies .

Experimental Design: Use SAR (Structure-Activity Relationship) studies with 10–15 analogs to correlate substituents with activity .

Q. How can contradictory data on its cytotoxicity be resolved?

Answer: Discrepancies often arise from:

- Assay Conditions: Varying cell lines (e.g., HeLa vs. HepG2) and incubation times (24 vs. 72 hours) alter IC₅₀ values .

- Redox Interference: Phenolic groups may interact with MTT assay reagents, producing false positives. Validate with ATP-based viability assays (e.g., CellTiter-Glo) .

- Metabolic Activation: Include liver microsome pre-incubation to assess prodrug activation .

Q. What environmental fate studies are recommended for this compound?

Answer:

- Degradation Pathways: Conduct photolysis (λ = 290–400 nm) and hydrolysis (pH 5–9) experiments to identify breakdown products (e.g., naphthylmethylpiperazine) .

- Ecotoxicology: Use Daphnia magna or Danio rerio models to assess LC₅₀ values and bioaccumulation potential .

- Analytical Methods: LC-MS/MS with MRM (Multiple Reaction Monitoring) for trace detection in water/soil samples (LOD = 0.1 ppb) .

Q. What mechanistic studies are needed to elucidate its mode of action?

Answer:

- Molecular Docking: Simulate interactions with DNA (PDB: 1BNA) or enzymes (e.g., topoisomerase IIα) using AutoDock Vina .

- Fluorescence Quenching: Titrate with DNA/RNA and measure emission shifts (λ = 450–500 nm) to quantify binding constants .

- Kinetic Studies: Use stopped-flow spectroscopy to resolve binding kinetics (kₐₙ ≈ 10⁴–10⁵ M⁻¹s⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.